2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
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Overview
Description
2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of 4-ethoxyphenol: This can be achieved by the ethoxylation of phenol using ethyl iodide in the presence of a base such as potassium carbonate.
Preparation of 4-ethoxyphenoxyacetic acid: This involves the reaction of 4-ethoxyphenol with chloroacetic acid in the presence of a base.
Formation of 4-phenylpiperazine: This can be synthesized by the reaction of phenylhydrazine with ethylene oxide.
Synthesis of the final compound: The final step involves the reaction of 4-ethoxyphenoxyacetic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The phenoxy and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)ethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- 2-(4-ethoxyphenoxy)-N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- 2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
Uniqueness
2-(4-ethoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is unique due to the presence of both ethoxyphenoxy and phenylpiperazinylsulfonyl groups, which confer distinct chemical properties and potential applications. Its specific combination of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-2-29-20-8-10-21(11-9-20)30-18-22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHLERAUXGFAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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